3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride
Overview
Description
The compound “3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride” is a derivative of the 1,2,4-triazole class . These compounds have been studied for their potential as anticancer agents . They have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , involves a series of reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is established by NMR and MS analysis . The structure of these compounds is crucial for their biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and require careful control of conditions . The reactions result in the formation of various hybrids of the 1,2,4-triazole class .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are determined by various analytical techniques. For example, the IR absorption spectra of these compounds are characterized by the presence of signals for C=O groups .Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole moiety have been known to interact with various biological targets, influencing a wide range of biological activities .
Mode of Action
Compounds with a similar 1,2,4-triazole structure have been observed to interact with their targets through various mechanisms, such as the formation of carbinolamine by the addition of an amine to a double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
Similar compounds with a 1,2,4-triazole moiety have been known to influence various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Compounds with a 1,2,4-triazole moiety are known to have good pharmacodynamic and pharmacokinetic profiles .
Result of Action
Similar compounds with a 1,2,4-triazole moiety have been known to exhibit a wide range of biological activities .
Action Environment
The presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .
Properties
IUPAC Name |
3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-5-10(6-3-1)12-15-13(17-16-12)11-7-4-8-14-9-11;;/h1-3,5-6,11,14H,4,7-9H2,(H,15,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHROWMUYNBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=NN2)C3=CC=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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